1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and an ethoxyphenyl group attached to the guanidine moiety
Preparation Methods
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or phenyl ring are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activity and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its biological activity.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine: Similar structure but lacks the ethoxy group, which may affect its chemical properties and biological activity.
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine:
The unique combination of the pyrimidine ring and the ethoxyphenyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethoxyphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-4-21-13-8-6-5-7-12(13)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIGPGZVKCDYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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